(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol
Overview
Description
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a hydroxyl group and an ethynyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a series of cyclization reactions, starting from appropriate precursors like 1,3-dienes or 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.
Major Products
Scientific Research Applications
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced cellular proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar chemical reactivity.
Cyclopentanol Derivatives: Compounds like cyclopentanol and 2-cyclopenten-1-ol share the cyclopentane ring structure and exhibit similar chemical properties.
Uniqueness
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol is unique due to its chiral nature and the presence of both a thiophene ring and an ethynyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(1R,2S)-2-(2-thiophen-2-ylethynyl)cyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c12-11-5-1-3-9(11)6-7-10-4-2-8-13-10/h2,4,8-9,11-12H,1,3,5H2/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWIXNOMUKJCHS-GXSJLCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.